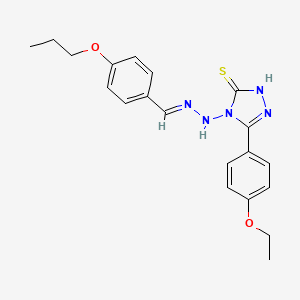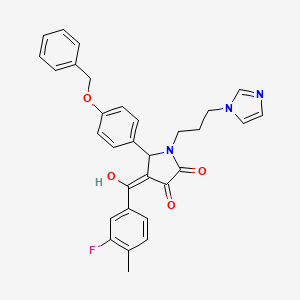![molecular formula C26H21Cl2N5O2S B12025975 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B12025975.png)
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4,5-bis(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-(2-méthoxyphényl)-2-propenylidène]acétohydrazide est un composé organique complexe qui comporte un cycle triazole, des groupes chlorophényle et un groupe méthoxyphényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{[4,5-bis(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-(2-méthoxyphényl)-2-propenylidène]acétohydrazide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles
Formation du cycle triazole : Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques pour former le cycle triazole.
Introduction des groupes chlorophényle : Les groupes chlorophényle sont introduits par des réactions de substitution aromatique électrophile.
Couplage avec le groupe méthoxyphényle : La dernière étape implique le couplage du dérivé triazole avec le groupe méthoxyphényle en utilisant un réactif de couplage approprié, tel que EDCI ou DCC, en conditions douces.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification à l’échelle.
Analyse Des Réactions Chimiques
Types de réactions
2-{[4,5-bis(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-(2-méthoxyphényl)-2-propenylidène]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : La réduction peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les groupes chlorophényle peuvent subir des réactions de substitution nucléophile avec des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium ; généralement effectuée dans des solvants aqueux ou organiques à température ambiante ou à des températures légèrement élevées.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium ; généralement réalisée dans des solvants anhydres sous atmosphère inerte.
Substitution : Amines, thiols ; les réactions sont souvent menées dans des solvants polaires tels que le DMF ou le DMSO à des températures élevées.
Principaux produits
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation de dérivés triazoliques réduits.
Substitution : Formation de dérivés triazoliques substitués avec de nouveaux groupes fonctionnels.
Applications de la recherche scientifique
2-{[4,5-bis(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-(2-méthoxyphényl)-2-propenylidène]acétohydrazide a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel comme agent antimicrobien, antifongique et anticancéreux en raison de ses caractéristiques structurales uniques.
Science des matériaux : Il est exploré pour une utilisation dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Études biologiques : Le composé est utilisé dans des études pour comprendre son interaction avec des macromolécules biologiques, telles que les protéines et les acides nucléiques.
Applications industrielles : Utilisation potentielle comme précurseur pour la synthèse de molécules plus complexes avec les propriétés souhaitées.
Applications De Recherche Scientifique
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use as a precursor for the synthesis of more complex molecules with desired properties.
Mécanisme D'action
Le mécanisme d’action de 2-{[4,5-bis(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-(2-méthoxyphényl)-2-propenylidène]acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole et les groupes chlorophényle sont des caractéristiques structurales clés qui permettent au composé de se lier aux enzymes ou aux récepteurs, modulant ainsi leur activité. Le groupe méthoxyphényle peut améliorer la capacité du composé à pénétrer les membranes biologiques, augmentant ainsi son efficacité.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[4,5-bis(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-triméthoxyphényl)méthylidène]acétohydrazide
- 2-{[4-(4-chlorophényl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-diméthoxyphényl)acétamide
Unicité
L’unicité de 2-{[4,5-bis(4-chlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-(2-méthoxyphényl)-2-propenylidène]acétohydrazide réside dans sa combinaison spécifique de caractéristiques structurales, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence de groupes à la fois chlorophényle et méthoxyphényle, ainsi que le cycle triazole, en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C26H21Cl2N5O2S |
|---|---|
Poids moléculaire |
538.4 g/mol |
Nom IUPAC |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C26H21Cl2N5O2S/c1-35-23-7-3-2-5-18(23)6-4-16-29-30-24(34)17-36-26-32-31-25(19-8-10-20(27)11-9-19)33(26)22-14-12-21(28)13-15-22/h2-16H,17H2,1H3,(H,30,34)/b6-4+,29-16+ |
Clé InChI |
SWDYEUJHWDQWHE-SZUNRCRHSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
SMILES canonique |
COC1=CC=CC=C1C=CC=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((5E)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12025896.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12025904.png)

![(5E)-5-(2,5-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025917.png)


![3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12025926.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025940.png)
![(2E)-3-(4-chlorophenyl)-2-cyano-N-[2-(4-morpholinyl)ethyl]-2-propenamide](/img/structure/B12025950.png)
![2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12025952.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12025963.png)

